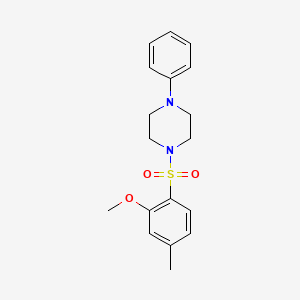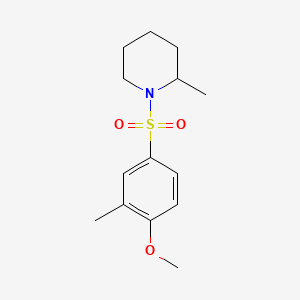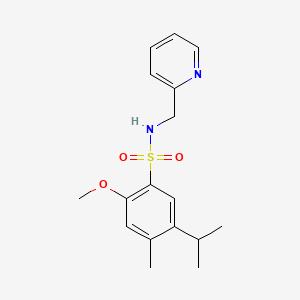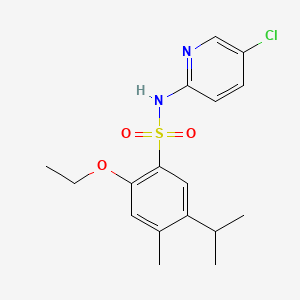![molecular formula C13H20ClNO5S B603085 Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine CAS No. 1246823-08-4](/img/structure/B603085.png)
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, hydroxyethyl groups, a propoxy group, and a sulfonamide moiety attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride, which is reacted with diethanolamine to introduce the N,N-bis(2-hydroxyethyl) group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of Propoxy Group: The propoxy group is introduced by reacting the intermediate product with propyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted sulfonamides.
科学研究应用
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine is primarily based on its ability to inhibit the synthesis of folic acid in bacteria. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid synthesis and ultimately bacterial cell death.
相似化合物的比较
Similar Compounds
4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propoxy group.
N,N-bis(2-hydroxyethyl)-3-propoxybenzenesulfonamide: Lacks the chloro group.
Uniqueness
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine is unique due to the combination of its chloro, hydroxyethyl, and propoxy groups, which confer specific chemical properties and biological activities. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxyethyl groups increase its solubility in water.
属性
CAS 编号 |
1246823-08-4 |
|---|---|
分子式 |
C13H20ClNO5S |
分子量 |
337.82g/mol |
IUPAC 名称 |
4-chloro-N,N-bis(2-hydroxyethyl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO5S/c1-2-9-20-13-10-11(3-4-12(13)14)21(18,19)15(5-7-16)6-8-17/h3-4,10,16-17H,2,5-9H2,1H3 |
InChI 键 |
CZIKWTXVSOVQSJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CCO)CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)
amine](/img/structure/B603007.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B603009.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)

amine](/img/structure/B603013.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603019.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)

![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)

